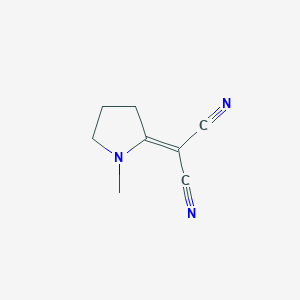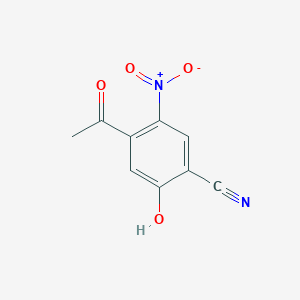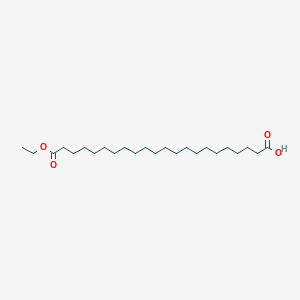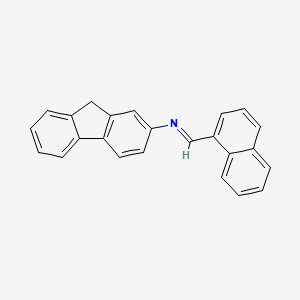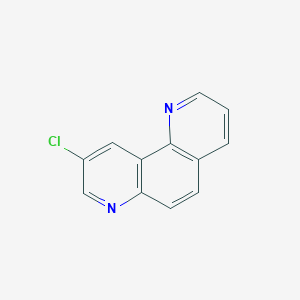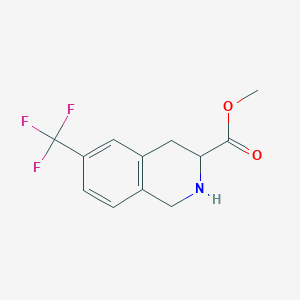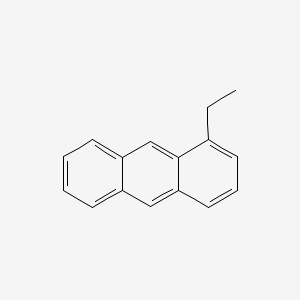
1-Ethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the first position of the anthracene ring system. This compound is known for its applications in organic electronics and photonics due to its unique photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethylanthracene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid polyalkylation.
-
Grignard Reaction: : Another method involves the reaction of anthracene with ethylmagnesium bromide (a Grignard reagent). This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process requires stringent control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of this compound derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the anthracene ring, typically at positions that are not sterically hindered by the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: 1-Ethylanthraquinone.
Reduction: Various reduced forms of this compound.
Substitution: Nitro-1-ethylanthracene, sulfo-1-ethylanthracene.
科学的研究の応用
1-Ethylanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties.
Photovoltaics: It serves as a component in organic photovoltaic cells, contributing to the absorption and conversion of light into electrical energy.
Fluorescent Probes: Its strong fluorescence makes it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
作用機序
The mechanism by which 1-ethylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, which can lead to fluorescence or energy transfer processes. These properties are exploited in devices like OLEDs and photovoltaic cells.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound of 1-ethylanthracene, lacking the ethyl substitution.
2-Ethylanthracene: Another ethyl-substituted derivative, but with the ethyl group at the second position.
1-Methylanthracene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The ethyl group at the first position influences the compound’s photophysical behavior, making it particularly suitable for applications in organic electronics and photonics.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
CAS番号 |
41637-86-9 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
InChIキー |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


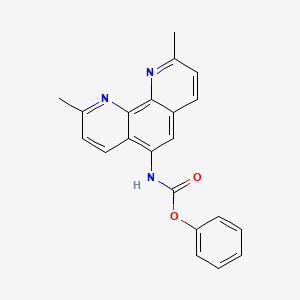
![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
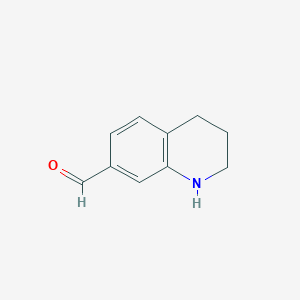

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
